molecular formula C18H34N2O6S B601509 Epilincomycin CAS No. 17017-22-0

Epilincomycin

Katalognummer B601509
CAS-Nummer: 17017-22-0
Molekulargewicht: 406.538
InChI-Schlüssel: OJMMVQQUTAEWLP-AWPVFWJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epilincomycin is a glycopeptide antibiotic that has been used in the treatment of various infections caused by gram-positive bacteria. It is derived from lincomycin and was first isolated in 1974 from Streptomyces sp. Epilincomycin has a unique chemical structure that distinguishes it from other glycopeptide antibiotics. It has a cyclic heptapeptide ring with an attached disaccharide moiety, which is responsible for its antibacterial activity.

Wissenschaftliche Forschungsanwendungen

  • Anti-Angiogenic Activity

    Eponemycin, a novel antibiotic, was studied for its anti-angiogenic activity, showing powerful inhibition in chick embryo chorioallantoic membranes. This suggests its potential use as an angiogenesis inhibitor for diseases like tumor development and diabetic retinopathy (Oikawa et al., 1991).

  • Antiseizure and Antiepileptogenic Potential

    A review of antiseizure drugs and agents acting on novel molecular targets, including Eponemycin, discussed their potential as antiepileptogenic treatments, particularly in preclinical models (Kaminski et al., 2014).

  • Electroporation in Drug Delivery

    Research on electroporation (EPN) of cells and its increase in the cytotoxicity of anticancer drugs like Eponemycin indicated a significant potential in drug delivery methods (Orlowski et al., 1988).

  • Ion Channel Blockage by Lincosamide Antibiotics

    Studies on the effects of lincosamide compounds, including Epilincomycin, on ion channels in garter snake nerve-muscle preparations suggested its potential role in affecting neural transmission (Prior et al., 1998).

  • Neuroprotective Properties of Sodium Valproate (Epilim)

    Sodium Valproate's role as a neuroprotectant and potential treatment for neurodegenerative diseases was explored, showing its broader applications beyond its primary use as an anticonvulsant (Nalivaeva et al., 2009).

  • Fosfomycin's Diverse Applications

    Research on fosfomycin explored its effectiveness and safety for treating various bacterial infections, highlighting its potential beyond traditional use in urinary tract and gastrointestinal infections (Falagas et al., 2008).

  • Electroporation Therapy in Cancer Treatment

    A study on electroporation therapy for head and neck cancer using bleomycin suggested its effectiveness in enhancing drug uptake and cancer cell killing (Hofmann et al., 1999).

Eigenschaften

IUPAC Name

(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMMVQQUTAEWLP-AWPVFWJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epilincomycin

CAS RN

17017-22-0
Record name 7-Epilincomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-EPILINCOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C68Y244DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JA Orwa, F Bosmans, S Depuydt, E Roets… - … of Chromatography A, 1998 - Elsevier
… However, resolution of 7-epilincomycin has not yet been … 7-epilincomycin. In this study, a simple, selective LC method capable of resolving lincomycin from lincomycin B, 7-epilincomycin …
Number of citations: 27 www.sciencedirect.com
K Boonsong, S Chuanuwatanakul… - Sensors and Actuators B …, 2005 - Elsevier
… Common impurities in lincomycin bulk drug are lincomycin B and 7-epilincomycin, which … steps and is not selective for 7-epilincomycin. Liquid chromatography (LC) methods have also …
Number of citations: 42 www.sciencedirect.com
JA Orwa, F Bosmans, S Depuydt… - … de Pharmacie de …, 1998 - jhu.pure.elsevier.com
… for the separation of lincomycin from 7-epilincomycin and lincomycin B. The method utilizes … The separation of lincomycin from 7-epilincomycin was only possible on a base deactivated …
Number of citations: 3 jhu.pure.elsevier.com
JA Orwa, K Vandenbempt, S Depuydt, E Roets… - … of pharmaceutical and …, 1999 - Elsevier
A reversed-phase liquid chromatography method has been developed for the separation of clindamycin from 7-epiclindamycin, clindamycin B, lincomycin, lincomycin B, 7-epilincomycin …
Number of citations: 43 www.sciencedirect.com
SM Wang, SS Bu, HM Liu, HY Li, W Liu… - … in Mass Spectrometry …, 2009 - Wiley Online Library
… Clindamycin phosphate and its related substances lincomycin, 7‐epilincomycin‐2‐phosphate, lincomycin‐2‐phosphate, clindamycin B, clindamycin B‐2‐phosphate, and clindamycin …
J Szunyog, E Adams, K Liekens, E Roets… - … of pharmaceutical and …, 2002 - Elsevier
… In order to avoid the injection of known amounts of standards for all related substances, those related to lincomycin (MTL, lincomycin B and 7-epilincomycin) are expressed as …
Number of citations: 46 www.sciencedirect.com
DJ Platzer, BA White - Journal of pharmaceutical and biomedical analysis, 2006 - Elsevier
A gradient reversed-phase HPLC method was developed and validated for potency, content uniformity, and impurity determinations for a novel tablet formulation containing clindamycin…
Number of citations: 50 www.sciencedirect.com
P Dehouck, A Van Schepdael, E Roets… - … of Chromatography A, 2001 - Elsevier
This study details the development and validation of an optimized method with micellar electrokinetic chromatography for the analysis of clindamycin. The method uses a mixed micellar …
Number of citations: 24 www.sciencedirect.com
H Zhou, Z Zheng, S Wu, Y Tai, X Cao, Y Pan - Journal of pharmaceutical …, 2006 - Elsevier
… As described above for clindamycin and its epimer, the ESI-MS 2 of lincomycin and 7-epilincomycin also showed very similar characteristic ions such as the loss of neutral molecules H …
Number of citations: 28 www.sciencedirect.com
LW Brown - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… These procedures separate possible trace contaminants such as epilincomycin (V), epiclindamycin (VI), and clindamycin B (VII) from clindamycin. Clindamycin phosphate is assayed as …
Number of citations: 36 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.